molecular formula C8H6ClIN2 B8086912 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8086912
M. Wt: 292.50 g/mol
InChI Key: BDVOTZOBWVTDDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the iodination and chlorination of pyrrolo[3,2-b]pyridine derivatives. One common method involves the use of N-iodosuccinimide (NIS) for iodination and phosphorus oxychloride for chlorination . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrolopyridine derivatives, while oxidation can yield corresponding pyridine N-oxides.

Scientific Research Applications

7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. The compound inhibits the FGFR signaling pathway, which is essential for cell proliferation and survival in various cancers . By blocking this pathway, the compound can induce apoptosis (programmed cell death) and inhibit tumor growth.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the iodine atom.

    2-Iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the chlorine atom.

    1-Methyl-1H-pyrrolo[3,2-b]pyridine: Lacks both chlorine and iodine atoms.

Uniqueness

7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

7-chloro-2-iodo-1-methylpyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-12-7(10)4-6-8(12)5(9)2-3-11-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVOTZOBWVTDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=NC=CC(=C21)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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